molecular formula C15H24 B1245098 beta-Cedrene CAS No. 546-28-1

beta-Cedrene

Cat. No. B1245098
CAS RN: 546-28-1
M. Wt: 204.35 g/mol
InChI Key: DYLPEFGBWGEFBB-OSFYFWSMSA-N
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Description

Beta-Cedrene is a tricyclic sesquiterpene obtained from Juniperus cedrus and Juniperus thurifera . It is the main constituent of cedarwood oil, which is used as a raw material for biofuel development .


Synthesis Analysis

Cedrene represents a very complex tricyclic sesquiterpene. The complexity of its structure has led to the development of several ingenious approaches for its total synthesis . Some of these approaches involve strategic bond cleavages . The cedrene carbon skeleton was rapidly assembled from a simple monocyclic precursor by the strategic use of a high yielding intramolecular Khand cyclization reaction .


Molecular Structure Analysis

The molecular structure of beta-Cedrene is quite complex. It has a chemical formula of C15H24 and a molecular weight of 204.35106 g/mol . The IUPAC name is (1S,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0^{1,5}]undecane .


Chemical Reactions Analysis

Beta-Cedrene has been studied in the context of its vaporization enthalpies and liquid vapor pressures . These studies have used correlation gas chromatography to evaluate these properties .


Physical And Chemical Properties Analysis

Beta-Cedrene is a liquid at room temperature . It has a density of 0.932 g/mL at 20 °C .

Scientific Research Applications

    Synthesis of Complex Molecules

    • Field : Organic Chemistry
    • Application : Beta-Cedrene, a complex tricyclic sesquiterpene, is used in the synthesis of complex molecules . Its complex structure has led to the development of several synthesis strategies .
    • Methods : Various synthesis strategies have been reported, including disconnection at different bonds, biogenetic cyclization, and the use of fused five-membered rings .
    • Results : These synthesis strategies have led to the successful creation of the complex ring system of beta-Cedrene .

    Biofuel Development

    • Field : Renewable Energy
    • Application : Beta-Cedrene is a major constituent of cedarwood oil, which is used as a raw material for biofuel development .

    Biosynthesis of β-elemene

    • Field : Biotechnology
    • Application : Beta-Cedrene is used in the biosynthesis of β-elemene, a major component of a traditional Chinese medicine used for cancer treatment .
    • Methods : The biosynthesis of germacrene A, a direct precursor of β-elemene, was successfully performed in Escherichia coli .
    • Results : The production of germacrene A reached 11.99 mg/L .

    Flavor and Fragrance Agents

    • Field : Food and Cosmetic Industry
    • Application : Beta-Cedrene is used as a flavor and fragrance agent .

    Total Synthesis of α-Cedrene

    • Field : Organic Chemistry
    • Application : Beta-Cedrene is used in the total synthesis of α-Cedrene . This strategy utilizes N-aziridinylimine radical chemistry .
    • Methods : The success of this scheme hinged on two factors. Selective formation of a radical for formation of ‘d’ bond to accomplish the B ring .

    Novel Allylic Oxidation of α-Cedrene

    • Field : Microbiology
    • Application : Beta-Cedrene is used in the novel allylic oxidation of α-Cedrene by a Rhodococcus strain .

    N-aziridinylimine Radical Chemistry

    • Field : Organic Chemistry
    • Application : Beta-Cedrene is used in a new strategy utilizing N-aziridinylimine radical chemistry for the total synthesis of α-Cedrene .
    • Methods : The success of this scheme hinged on two factors. Selective formation of a radical for formation of ‘d’ bond to accomplish the B ring .

    Novel Allylic Oxidation of α-Cedrene

    • Field : Microbiology
    • Application : Beta-Cedrene is used in the novel allylic oxidation of α-Cedrene by a Rhodococcus strain .

Safety And Hazards

When handling beta-Cedrene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLPEFGBWGEFBB-OSFYFWSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(=C)C(C3)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CCC(=C)[C@H](C3)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883435
Record name (+)-beta-Cedrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Cedrene

CAS RN

546-28-1
Record name (+)-β-Cedrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Cedrene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-3a,7-Methanoazulene, octahydro-3,8,8-trimethyl-6-methylene-, (3R,3aS,7S,8aS)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-beta-Cedrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3R-(3α,3aβ,7β,8aα)]-octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulene
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Record name .BETA.-CEDRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QL7ERD5Q1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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